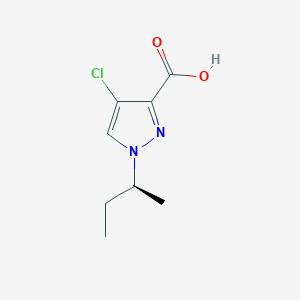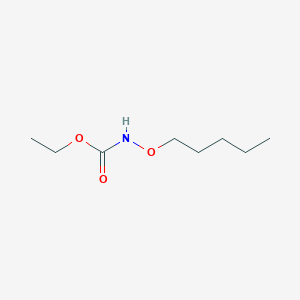![molecular formula C13H12N2OS B12928216 2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one CAS No. 162761-24-2](/img/structure/B12928216.png)
2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted pyrazine with a thiol-containing compound under acidic or basic conditions to promote cyclization and formation of the thiopyrano ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity
Mécanisme D'action
The mechanism of action of 2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ol
- 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one
- Pyrrolopyrazine derivatives
Uniqueness
2-Phenyl-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-b]pyrazin-3-one is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
162761-24-2 |
|---|---|
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
2-phenyl-4,5,7,8-tetrahydrothiopyrano[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C13H12N2OS/c16-13-12(9-4-2-1-3-5-9)14-10-6-7-17-8-11(10)15-13/h1-5H,6-8H2,(H,15,16) |
Clé InChI |
LIJPHBKEPAHVFL-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC2=C1N=C(C(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)

![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)




![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)






